molecular formula C15H17ClN2O3 B3403825 3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride CAS No. 1177669-50-9

3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride

Cat. No.: B3403825
CAS No.: 1177669-50-9
M. Wt: 308.76 g/mol
InChI Key: XHXADZDNOGFTGZ-UHFFFAOYSA-N
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Description

3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride is a chemical compound with the molecular formula C15H16N2O3. It is a derivative of coumarin, a naturally occurring compound found in many plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 7-methoxy-2-oxo-2H-chromen-4-ylmethylamine and methylamine.

  • Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions (usually around 20°C).

  • Formation of Intermediate: The intermediate compound is formed through a nucleophilic substitution reaction.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and other equipment designed for large-scale chemical synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with different functional groups, such as hydroxyl or carboxyl groups.

  • Reduction Products: Reduced forms of the compound with different structural features.

  • Substitution Products: Compounds with new substituents, which can alter the compound's properties.

Scientific Research Applications

3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride is similar to other coumarin derivatives, such as 7-methoxy-2-oxo-2H-chromen-4-ylmethylamine and 7-methoxy-2-oxo-2H-chromen-4-ylacetic acid its unique structure and properties set it apart from these compounds

Comparison with Similar Compounds

  • 7-methoxy-2-oxo-2H-chromen-4-ylmethylamine

  • 7-methoxy-2-oxo-2H-chromen-4-ylacetic acid

  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate

  • 3-methyl-2-oxo-2H-chromen-7-yl propionate

This comprehensive overview provides a detailed understanding of 3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-[(7-methoxy-2-oxochromen-4-yl)methyl-methylamino]propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.ClH/c1-17(7-3-6-16)10-11-8-15(18)20-14-9-12(19-2)4-5-13(11)14;/h4-5,8-9H,3,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXADZDNOGFTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC1=CC(=O)OC2=C1C=CC(=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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